
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based compounds have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions or subsequent functionalization of the thiophene ring . Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of readily available S-containing alkyne substrates .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of the specific compound you mentioned could not be found.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes and receptors. In pharmacology, this compound has been studied for its potential use as a drug candidate.
作用機序
The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of enzymes and receptors. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound also modulates the activity of enzymes and receptors. In vivo studies have shown that this compound has potential anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potential anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity and safety profile of this compound.
将来の方向性
There are several future directions for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the toxicity and safety profile of this compound. Further studies are also needed to determine the potential applications of this compound in medicinal chemistry, biochemistry, and pharmacology. Finally, the synthesis of new derivatives of this compound can be explored to improve its efficacy and reduce its toxicity.
合成法
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-amine and 5,6-dihydro-2H-pyran-2,4(3H)-dione in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product.
特性
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-9(8-5-16-2-3-17-8)12-11-14-13-10(18-11)7-1-4-19-6-7/h1,4-6H,2-3H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTYWNOPMDSBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2619305.png)
![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)
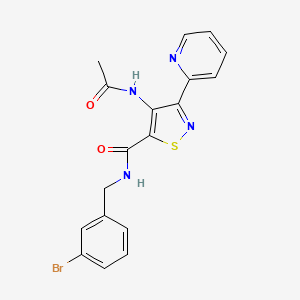
![2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B2619310.png)
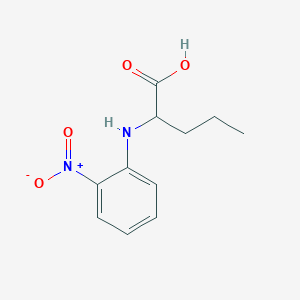
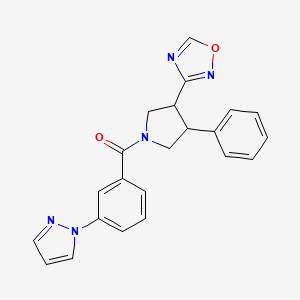
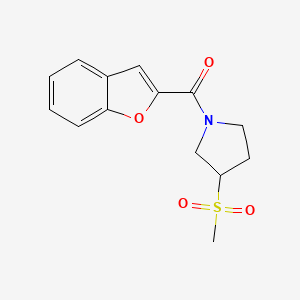
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)
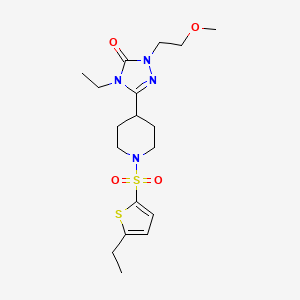
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)
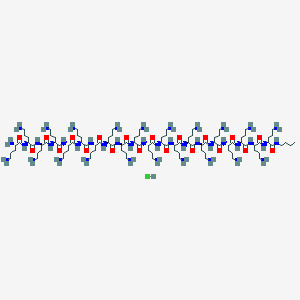
![(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one](/img/structure/B2619323.png)
![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)